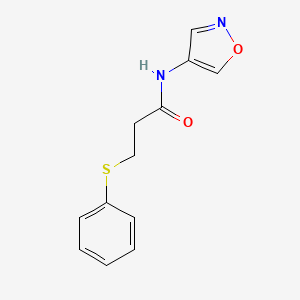

N-(isoxazol-4-yl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-(1,2-oxazol-4-yl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-12(14-10-8-13-16-9-10)6-7-17-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKVFVGQQUNEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)-3-(phenylthio)propanamide typically involves the reaction of isoxazole derivatives with phenylthio compounds. One common method involves the use of isoxazol-4-yl-methylamine hydrochloride as a starting material, which is then reacted with phenylthioacetic acid under specific reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

N-(isoxazol-4-yl)-3-(phenylthio)propanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the function of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural homology with N-(isoxazol-4-yl)-3-(phenylthio)propanamide, particularly in their propanamide backbone, heterocyclic substituents, or sulfur-containing groups.

Table 1: Key Features of Analogous Compounds

Analysis of Structural Differences and Implications

Compound 7e (): Replaces the isoxazole ring with a 1,2,4-triazole moiety and introduces a piperdine group.

N-cyclopropyl-6-[[3-(5-fluoro-2-piperidyl)isoxazol-4-yl]methoxy]pyridine-3-carboxamide () :

- Shares the isoxazol-4-yl group but links it to a pyridine carboxamide via a methoxy bridge.

- Demonstrated anticancer activity, suggesting isoxazole derivatives may disrupt cellular proliferation pathways .

- Substitutes phenylthio with smaller methylthio groups and incorporates a pyrazole ring.

- Reduced steric bulk compared to phenylthio could improve metabolic stability but lower receptor affinity .

Biological Activity

N-(isoxazol-4-yl)-3-(phenylthio)propanamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an isoxazole ring and a phenylthio group. The synthesis of this compound typically involves the reaction of isoxazole derivatives with phenylthio-containing reagents under controlled conditions.

Synthetic Route Overview

- Starting Materials : Isoxazole derivatives and phenylthio compounds.

- Reaction Conditions : Typically conducted in a solvent such as dichloromethane or acetonitrile at room temperature.

- Yield : High yields can be achieved using optimized reaction parameters.

Biological Activity

The biological activity of this compound has been evaluated in various studies, indicating its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. A study utilizing the disc diffusion method revealed the following minimum inhibitory concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells, with an IC50 value of approximately 25 µM.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Interaction with Enzymes : The phenylthio group may enhance binding to specific enzyme targets.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted its effectiveness against multi-drug resistant strains, emphasizing its potential role in addressing antibiotic resistance.

- Anticancer Research : Another investigation reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, supporting its application in cancer therapy.

Q & A

Q. How can researchers address poor aqueous solubility during formulation development?

- Methodological Answer :

- Co-Solvents : Use PEG-400 or Cremophor EL (10–20% v/v) to enhance solubility in in vivo studies .

- Nanoparticulate Systems : Prepare PLGA nanoparticles (200 nm size via solvent evaporation) to improve bioavailability .

- Salt Formation : Screen with counterions (e.g., HCl or sodium) to identify crystalline forms with enhanced dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.